molecular formula C16H15Cl2N3O B5733383 2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No. B5733383
M. Wt: 336.2 g/mol
InChI Key: VGNDLPHXJKLKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For example, one common method involves the condensation of o-phenylenediamine with a carboxylic acid .


Molecular Structure Analysis

The benzimidazole ring system has a five-membered 1,3-diazole ring fused to a benzene ring. The diazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and form complexes with most transition metals .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Mode of Action

The compound exhibits potent binding inhibition activity against the CRF1 receptor . This means it can bind to the receptor and inhibit its normal function. The compound also shows in vitro antagonistic activity , suggesting that it can block or interfere with the receptor’s normal operation.

Pharmacokinetics

The compound is rapidly metabolized by human hepatic microsomes . This suggests that the compound’s bioavailability may be influenced by factors such as liver function and the presence of other drugs that are also metabolized by hepatic microsomes.

Result of Action

The compound’s action on the CRF1 receptor can suppress stress-induced adrenocorticotropic hormone (ACTH) secretion . ACTH is a hormone that stimulates the adrenal glands to release cortisol, a hormone that helps the body respond to stress. Therefore, the compound’s action could potentially reduce the body’s stress response.

Future Directions

The future of benzimidazole research is promising, with many potential applications in medicinal chemistry. Researchers continue to synthesize new benzimidazole derivatives and evaluate their biological activities with the aim of developing novel drugs .

properties

IUPAC Name

2,4-dichloro-6-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-2-21-14-6-4-3-5-13(14)20-16(21)19-9-10-7-11(17)8-12(18)15(10)22/h3-8,22H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNDLPHXJKLKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

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